molecular formula C24H33NO9 B15124713 Methyl 9-(((2R,3R,4R,5S,6R)-3-(1,3-dioxoisoindolin-2-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)nonanoate

Methyl 9-(((2R,3R,4R,5S,6R)-3-(1,3-dioxoisoindolin-2-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)nonanoate

Cat. No.: B15124713
M. Wt: 479.5 g/mol
InChI Key: XQXURBAYRULXDR-UHFFFAOYSA-N
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Description

Methyl 9-(((2R,3R,4R,5S,6R)-3-(1,3-dioxoisoindolin-2-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)nonanoate is a synthetic glycoside derivative featuring a tetrahydropyran (THP) core substituted with a 1,3-dioxoisoindolin-2-yl group, hydroxyl and hydroxymethyl groups, and a nonanoate side chain. The compound’s stereochemistry (2R,3R,4R,5S,6R) is critical for its bioactivity, as spatial arrangement influences interactions with biological targets. The THP ring system is common in bioactive molecules due to its stability and hydrogen-bonding capacity, while the dioxoisoindolinyl group may contribute to π-π stacking interactions in enzyme binding .

Comparison with Similar Compounds

The compound is compared below with structurally analogous molecules, focusing on core modifications, substituents, and bioactivity.

Structural Analogues with Modified THP Cores

Compound Name Key Structural Differences Bioactivity/Applications Reference
(2R,3R,4S,5S,6R)-2-bromo-6-(methoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate Bromo substituent at C2; methoxymethyl at C6; acetyl protection of hydroxyls Intermediate for drug delivery systems
(2S,3R,4R,5R,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydropyran-3,4,5-triyl triacetate Chloro-ethoxybenzylphenyl at C2; methylthio at C6; acetylated hydroxyls Antidiabetic candidate (SGLT2 inhibition studies)
6-((E)-6-ethyl-7-hydroxy-4-methylhept-2-en-2-yl)-4-methoxy-2H-pyran-2-one α-pyrone core; unsaturated side chain with ethyl and hydroxyl groups Antifungal activity

Key Observations :

  • Brominated or chlorinated THP derivatives (e.g., and ) exhibit enhanced stability and are used as intermediates, whereas hydroxyl-rich analogs (target compound) prioritize hydrogen bonding .

Analogues with Similar Side Chains

Compound Name Side Chain Structure Bioactivity Correlation Reference
9-(((2E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-((3-hydroxy-4,5-dimethyltetrahydrofuran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoic acid Unsaturated (E)-butenoyl linker; furan-methyl substituent on THP Anti-inflammatory (COX-2 inhibition)
Ethyl 3-(1H-indol-3-yl)-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}propanoate Indole-containing propanoate; glucosidic linkage to THP Antioxidant and neuroprotective effects

Key Observations :

  • The target compound’s nonanoate chain shares functional similarities with ’s anti-inflammatory agent but lacks the unsaturated linker, suggesting divergent pharmacokinetics .
  • Indole- or aromatic-substituted THP derivatives (e.g., ) exhibit antioxidant activity, while the dioxoisoindolinyl group in the target compound may favor protease inhibition .

Analytical and Bioactivity Comparisons

NMR and MS Data :

  • The target compound’s ¹H-NMR signals for the THP core (δH 3.2–5.5 ppm) align with Zygocaperoside () and fungal metabolites () .
  • The dioxoisoindolinyl group shows characteristic carbonyl signals at δC 168–170 ppm, absent in simpler acetylated THP derivatives (e.g., ) .

Bioactivity Clustering :

  • Hierarchical clustering () suggests the target compound groups with THP derivatives bearing aromatic substituents (e.g., dioxoisoindolinyl, indole), which correlate with kinase or protease inhibition .
  • In contrast, hydroxyl-rich THP analogs (e.g., ’s plant-derived glycosides) cluster with antioxidants or anti-diabetic agents .

Properties

Molecular Formula

C24H33NO9

Molecular Weight

479.5 g/mol

IUPAC Name

methyl 9-[3-(1,3-dioxoisoindol-2-yl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoate

InChI

InChI=1S/C24H33NO9/c1-32-18(27)12-6-4-2-3-5-9-13-33-24-19(21(29)20(28)17(14-26)34-24)25-22(30)15-10-7-8-11-16(15)23(25)31/h7-8,10-11,17,19-21,24,26,28-29H,2-6,9,12-14H2,1H3

InChI Key

XQXURBAYRULXDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCOC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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